molecular formula C23H28F2O6 B046354 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate CAS No. 52-70-0

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Cat. No. B046354
CAS RN: 52-70-0
M. Wt: 438.5 g/mol
InChI Key: LAAFISZDLHQNFS-WGFKBPOKSA-N
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Description

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is used in the preparation of anti-inflammatory and antiallergic agents . It is a glucocorticoid and is also a derivative of Fluocinolone Acetonide .


Synthesis Analysis

The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate can be achieved from Anecortave Acetate .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including hydroxy groups and acetate groups . The presence of these groups contributes to the compound’s reactivity and its interactions with biological systems.


Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. These include acetylation, sulfonylation, elimination to form a double bond, fluorination, hydrolysis, transposition, epoxidation, addition of hydrogen fluoride, and dehydrogenation .


Physical And Chemical Properties Analysis

The compound is a yellow solid . Its melting point is 280-283 °C, and its predicted boiling point is 580.9±50.0 °C . The predicted density is 1.33±0.1 g/cm3 . It is slightly soluble in DMSO .

Scientific Research Applications

Anti-Inflammatory Agent

This compound is used in the preparation of anti-inflammatory agents . Inflammation is a biological response to harmful stimuli, and anti-inflammatory agents can help reduce this response.

Antiallergic Agent

In addition to its anti-inflammatory properties, this compound is also used to prepare antiallergic agents . These agents can help manage allergic reactions, which are hypersensitive immune responses to substances that either enter or come into contact with the body.

Glucocorticoid

The compound is a glucocorticoid , a type of steroid hormone that is involved in a wide range of physiological processes, including the immune response and regulation of metabolism.

Hormone Production

As a hormone, this compound plays a role in various biological processes . Hormones are chemical messengers that are transported by the bloodstream to target cells or organs for physiological regulation and behavioral activities.

Synthesis of Fluorometholone

This compound is an impurity in the synthesis of Fluorometholone , a glucocorticoid often used in ophthalmology to treat inflammatory eye diseases.

Mechanism of Action

Target of Action

The primary target of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, also known as Fluocinolone Acetonide , is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene transcription, leading to anti-inflammatory and immunosuppressive effects .

Mode of Action

Fluocinolone Acetonide interacts with its target, the glucocorticoid receptor, by binding to it . This binding results in changes in the conformation of the receptor, allowing it to translocate into the nucleus and bind to glucocorticoid response elements in the DNA . This binding influences the transcription of various genes, leading to altered protein synthesis .

Biochemical Pathways

The interaction of Fluocinolone Acetonide with the glucocorticoid receptor affects several biochemical pathways. It leads to the increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins . This modulation of protein expression has downstream effects on various biochemical pathways, ultimately leading to reduced inflammation and immune response .

Result of Action

The molecular and cellular effects of Fluocinolone Acetonide’s action include reduced inflammation and immune response . By modulating the expression of various proteins, it can decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory proteins . This leads to a reduction in inflammation and allergic reactions .

Future Directions

The future directions for this compound could involve further exploration of its anti-inflammatory and antiallergic properties . It could also be studied for potential uses in other medical applications, given its glucocorticoid activity .

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2O6/c1-12(26)31-11-19(29)22(30)7-5-14-15-9-17(24)16-8-13(27)4-6-20(16,2)23(15,25)18(28)10-21(14,22)3/h4,6,8,14-15,17-18,28,30H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAFISZDLHQNFS-WGFKBPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966323
Record name 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

CAS RN

52-70-0
Record name (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione
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Record name 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
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Record name 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
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Record name 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
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Record name 6α,9α-Difluoroprednisolone 21-acetate
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